Kudinoside I

Description

Contextualization of Kudinoside I within the Triterpenoid (B12794562) Saponin (B1150181) Class

This compound is classified as a triterpenoid saponin, a large and structurally diverse group of naturally occurring glycosides. Saponins (B1172615) are characterized by a dual chemical structure consisting of a lipid-soluble aglycone (the non-sugar part) and a water-soluble glycone (the sugar part). This amphipathic nature is fundamental to their chemical properties.

The aglycone of this compound is a pentacyclic triterpene, which is biosynthesized from the precursor molecule 2,3-oxidosqualene (B107256). vulcanchem.com Specifically, this compound features an oleanane-type triterpene aglycone known as kudinolic acid. vulcanchem.comtandfonline.com A distinguishing feature of kudinolic acid is the presence of a lactonic moiety, an intramolecular ester, which is a relatively rare structural element among triterpenes and influences its chemical stability and potential bioactivity. vulcanchem.com The glycone portion of this compound consists of a branched oligosaccharide chain, composed of sugar units such as glucose, rhamnose, and xylose, attached to the kudinolic acid core. vulcanchem.com The complete structure was determined using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, which established its molecular formula as C₅₉H₉₄O₂₆. vulcanchem.com

Botanical Sources and Phytochemical Significance of Ilex Species in this compound Elucidation

The primary botanical source of this compound is the plant species Ilex kudingcha. tandfonline.comnih.gov This species, along with the closely related Ilex latifolia, is used to make a traditional Chinese herbal tea known as Kudingcha. nih.gov The Ilex genus is phytochemically significant due to its production of a rich array of secondary metabolites. nih.govresearchgate.net

The leaves of Ilex kudingcha are a complex chemical factory, producing not only triterpenoid saponins but also a high concentration of other compounds, including phenolic acids, flavonoids, and essential oils. nih.govresearchgate.net The most notable among the phenolic compounds are derivatives of caffeoylquinic acid (CQA), such as 3,5-di-O-caffeoylquinic acid. nih.govresearchgate.net The presence of this diverse range of bioactive molecules has made Ilex species a focal point for phytochemical research, leading to the isolation and identification of numerous compounds, including the entire family of kudinosides. nih.govresearchgate.net

| Compound Class | Specific Examples | Reference |

|---|---|---|

| Triterpenoid Saponins | Kudinosides (A, D, F, I, etc.), Ilekudinosides | tandfonline.comresearchgate.netacs.org |

| Phenolic Acids | 3,5-di-O-caffeoylquinic acid, Chlorogenic acid, Caffeic acid | nih.govresearchgate.netmdpi.com |

| Flavonoids | Rutin, Kaempferol | researchgate.net |

| Essential Oils | Various volatile compounds | researchgate.net |

Historical Perspective on the Discovery and Initial Characterization of Kudinosides

The scientific investigation of Ilex kudingcha has led to the progressive discovery of a family of related saponin compounds. Initial studies resulted in the isolation of several triterpenoid saponins. acs.org Subsequent, more detailed phytochemical analyses of the leaves of Ilex kudingcha led to the isolation and characterization of eight new triterpenoid saponins, which were named kudinosides I through P. tandfonline.comnih.gov

This research was significant as it identified a novel aglycone, kudinolic acid, as the core structure for kudinosides I through K. tandfonline.comnih.gov The structural elucidation of these complex molecules was a meticulous process relying heavily on advanced analytical techniques. Spectroscopic methods, particularly 1D and 2D NMR (e.g., COSY, HMQC, HMBC) and mass spectrometry, were instrumental in piecing together the precise structure of the aglycone and mapping the sequence and linkage points of the sugar chains. vulcanchem.comnih.govacs.org

Overview of Research Trajectories for this compound and Related Analogues

Direct pharmacological research on this compound has been limited, primarily due to its low natural abundance, which makes isolating sufficient quantities for extensive testing a significant challenge. vulcanchem.com Consequently, much of the current understanding of its potential biological activities is inferred from studies on its more abundant structural analogues. vulcanchem.com

For instance, Kudinoside D, another saponin from Ilex kudingcha, has been the subject of more intensive research. vulcanchem.comresearchgate.net Studies have shown that Kudinoside D suppresses adipogenesis (the formation of fat cells) by modulating the AMPK signaling pathway, a key regulator of cellular energy metabolism. researchgate.netmedchemexpress.com This has positioned Kudinoside D as a potential candidate for research into metabolic disorders. researchgate.net Other related compounds, such as Kudinoside A, have been investigated for their potential antioxidant properties. vulcanchem.com Based on the structural similarities to these active analogues, particularly the shared oleanane (B1240867) backbone and sugar-rich side chains, it is hypothesized that this compound may also possess antioxidant capabilities. vulcanchem.com

Future research will likely focus on overcoming the supply challenges of this compound. The development of semi-synthetic methods, such as the enzymatic glycosylation of the kudinolic acid core, represents a promising avenue for producing larger quantities of the compound for further study. vulcanchem.com

| Compound | Aglycone Type | Key Biological Activity (Observed or Inferred) | Reference |

|---|---|---|---|

| This compound | Kudinolic acid | Antioxidant (inferred) | vulcanchem.com |

| Kudinoside D | Oleanolic acid derivative | Anti-adipogenic via AMPK pathway modulation | vulcanchem.comresearchgate.netmedchemexpress.com |

| Kudinoside A | Oleanolic acid derivative | Antioxidant (observed) | vulcanchem.com |

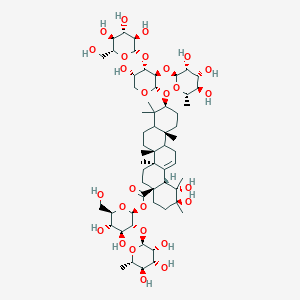

Structure

2D Structure

Properties

Molecular Formula |

C59H96O27 |

|---|---|

Molecular Weight |

1237.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1S,2S,4aR,6aS,6bR,10S,12aR,14bS)-1,2-dihydroxy-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-3H-picene-4a-carboxylate |

InChI |

InChI=1S/C59H96O27/c1-23-32(63)36(67)40(71)47(78-23)84-44-39(70)35(66)28(21-61)81-51(44)86-52(74)59-18-16-55(6)25(46(59)58(9,76)57(8,75)17-19-59)10-11-30-54(5)14-13-31(53(3,4)29(54)12-15-56(30,55)7)82-50-45(85-48-41(72)37(68)33(64)24(2)79-48)43(26(62)22-77-50)83-49-42(73)38(69)34(65)27(20-60)80-49/h10,23-24,26-51,60-73,75-76H,11-22H2,1-9H3/t23-,24-,26-,27+,28+,29?,30?,31-,32-,33-,34+,35+,36+,37+,38-,39-,40+,41+,42+,43-,44+,45+,46+,47-,48-,49-,50-,51-,54-,55+,56+,57-,58-,59+/m0/s1 |

InChI Key |

GINDYWSAHWYTPK-NFRDWDQRSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]3[C@]([C@@](CC4)(C)O)(C)O)C)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC5(C(=CCC6C5(CCC7C6(CCC(C7(C)C)OC8C(C(C(CO8)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C)C3C(C(CC4)(C)O)(C)O)C)CO)O)O)O)O)O |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation Methodologies for Kudinoside I

Advanced Chromatographic Techniques for Kudinoside I Enrichment and Separation

Chromatography is a cornerstone in the separation and purification of natural products like this compound. column-chromatography.com Advanced chromatographic techniques are indispensable for enriching and isolating this specific saponin (B1150181) from the crude plant extract. e3s-conferences.orgegyankosh.ac.in

A common initial step involves passing the aqueous extract through a porous polymer resin column, such as Diaion HP-20. acs.org This is followed by elution with solvents of increasing polarity, like aqueous methanol, to separate compounds based on their affinity for the stationary phase. acs.org

For more refined separation, high-performance liquid chromatography (HPLC) is employed. metwarebio.com Semi-preparative HPLC, in particular, has proven effective in the isolation of various kudinosides, including those structurally similar to this compound. benthamdirect.com The choice of the stationary phase, such as a C18 column, and the mobile phase composition are critical for achieving high-resolution separation. nih.gov Supercritical fluid chromatography (SFC) coupled with mass spectrometry has also emerged as a rapid and efficient method for separating kudinosides. researchgate.netthieme-connect.com This technique offers advantages in terms of speed and reduced solvent consumption. mdpi.com

The following table summarizes the chromatographic techniques used for the separation of kudinosides:

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Reference |

| Column Chromatography | Diaion HP-20 | Aqueous Methanol | acs.org |

| Semi-preparative HPLC | C18 | Acetonitrile-water | benthamdirect.comnih.gov |

| Supercritical Fluid Chromatography (SFC) | ZORBAX RX-SIL | Supercritical CO2/Methanol with additives | researchgate.netthieme-connect.com |

Biosynthetic Pathways and Regulation of Kudinoside I

Precursor Identification and Metabolic Origins of the Triterpenoid (B12794562) Skeleton

The biosynthesis of the foundational triterpenoid skeleton of Kudinoside I is a multi-step process that originates from primary metabolism. researchgate.net Like all triterpenoids, the journey begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). beilstein-journals.org In plants, these precursors are primarily synthesized through the mevalonic acid (MVA) pathway located in the cytosol. beilstein-journals.org

The key steps in the formation of the triterpenoid backbone are as follows:

Squalene (B77637) Synthesis: Two molecules of farnesyl pyrophosphate (FPP), which are formed from the condensation of IPP and DMAPP, are joined together to create squalene. This reaction is catalyzed by the enzyme squalene synthase (SS).

Epoxidation: Squalene then undergoes epoxidation to form 2,3-oxidosqualene (B107256), a critical cyclization precursor. This reaction is carried out by the enzyme squalene epoxidase (SE). researchgate.net

Cyclization: The cyclization of 2,3-oxidosqualene is the first major diversification point in triterpenoid biosynthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netresearchgate.net For cycloartane-type saponins (B1172615) like this compound, the specific OSC involved is cycloartenol (B190886) synthase (CAS). CAS folds the linear 2,3-oxidosqualene molecule into a specific conformation that, upon cyclization, yields the characteristic cycloartane (B1207475) skeleton of cycloartenol. itb.ac.id This cycloartane structure, with its distinctive cyclopropane (B1198618) ring, forms the aglycone core that will be further modified to create this compound. medscape.com

Glycosylation Mechanisms and Glycosyltransferase Enzymes Involved in this compound Formation

Glycosylation is a crucial step in the biosynthesis of saponins, as the attachment of sugar moieties significantly impacts their solubility, stability, and biological activity. biorxiv.org This process is catalyzed by a large family of enzymes known as UDP-dependent glycosyltransferases (UGTs). nih.gov UGTs transfer a sugar residue from an activated sugar donor, typically a UDP-sugar, to an acceptor molecule, which in the case of this compound, is the modified cycloartane triterpenoid aglycone. nih.gov

While the precise UGTs responsible for the glycosylation of the this compound aglycone have not been definitively identified, transcriptomic studies in Ilex species have provided significant leads. In Ilex pubescens, 269 putative UGT-encoding unigenes have been identified. frontiersin.org Phylogenetic analyses suggest that UGTs from the UGT73, UGT74, and UGT94 families are likely involved in the glycosylation of triterpenoid scaffolds. biorxiv.org Specifically, members of the UGT73 clan have been shown to catalyze the 3-O-glucosylation of oleanolic acid, a common triterpenoid in Ilex. nih.gov It is hypothesized that specific UGTs within these families are responsible for attaching the sugar chains to the cycloartane skeleton to form this compound, although further functional characterization is required for confirmation.

Enzymatic Modifications and Diversification of the this compound Structure

Following the initial cyclization to form the cycloartenol skeleton, a series of oxidative modifications occur, which are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). beilstein-journals.orgfrontiersin.org These enzymes are responsible for the vast structural diversity observed in triterpenoids by introducing hydroxyl groups and other functionalities at specific positions on the triterpenoid backbone. frontiersin.orgnih.gov These modifications are critical for subsequent glycosylation and for the final biological activity of the saponin (B1150181).

Genomic and transcriptomic analyses of Ilex latifolia, a species known to produce Kudingcha, have identified numerous CYP450 genes. frontiersin.orgnih.gov Phylogenetic studies and expression profiling have highlighted that members of the CYP71A, CYP72A, and CYP716A subfamilies are likely key players in the biosynthesis of pentacyclic triterpenoid saponins in this species. frontiersin.orgnih.gov For instance, research on Ilex asprella has functionally characterized IaAO1 (a CYP716A subfamily member) as an amyrin 28-carboxylase and IaAO4 (a CYP72A subfamily member) as a C-23 oxidase, demonstrating the role of these enzyme families in modifying triterpenoid structures. nih.govnih.gov While the specific CYP450s that tailor the cycloartane skeleton to create the aglycone of this compound are yet to be experimentally verified, it is highly probable that enzymes from these subfamilies are involved. The regioselective and stereoselective nature of these CYP450s is what ultimately determines the unique structure of the this compound aglycone before glycosylation. beilstein-journals.org

Transcriptional and Post-Translational Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other secondary metabolites, is a highly regulated process at both the transcriptional and post-translational levels to ensure its production is coordinated with the plant's developmental and environmental needs.

Transcriptional Regulation: The expression of the biosynthetic genes for this compound, including those for OSCs, CYP450s, and UGTs, is controlled by transcription factors (TFs). nih.gov In response to various internal and external stimuli, these TFs can bind to the promoter regions of the biosynthetic genes to either activate or repress their transcription. wikipedia.org Studies in other plant species have shown that TF families such as MYB, bHLH, and WRKY are commonly involved in regulating triterpenoid biosynthesis. researchgate.net In Ilex hylonoma, integrated genomic, transcriptomic, and metabolomic analyses have identified candidate TFs associated with triterpenoid saponin biosynthesis. researchgate.net It is plausible that homologous TFs in Ilex kudingcha orchestrate the expression of the this compound biosynthetic pathway.

Post-Translational Regulation: Following the translation of biosynthetic enzymes from mRNA, their activity can be further modulated by post-translational modifications (PTMs). wikipedia.org PTMs such as phosphorylation, acetylation, ubiquitination, and glycosylation can alter an enzyme's stability, localization, and catalytic activity. nih.govmdpi.comnii.ac.jp For example, phosphorylation can act as a molecular switch to turn enzyme activity on or off, while ubiquitination can target an enzyme for degradation. nih.gov N-glycosylation of UGTs has been shown to be important for their proper folding and function. nii.ac.jp While specific PTMs regulating the enzymes of the this compound pathway have not yet been elucidated, it is a well-established mechanism for fine-tuning metabolic pathways in plants. nih.govnih.gov

Chemoenzymatic Synthesis Approaches for this compound and Analogues

The chemical synthesis of complex natural products like this compound is often challenging due to their intricate stereochemistry. Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a promising alternative for producing these molecules and their analogues. nih.govmdpi.com

Currently, there are no published reports specifically detailing the chemoenzymatic synthesis of this compound. However, the general principles of this approach can be applied. A potential strategy could involve:

Pharmacological Activities of Kudinoside I: Mechanistic Insights from Preclinical Studies

Modulation of Cellular Signaling Pathways by Kudinoside D

Preclinical investigations, primarily utilizing the 3T3-L1 preadipocyte cell line, have elucidated specific ways in which Kudinoside D modulates critical cellular signaling pathways involved in adipogenesis, the process by which fat cells develop.

Kudinoside D has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. researchgate.netnih.gov Studies indicate that treatment with Kudinoside D leads to an increase in the phosphorylation of AMPK. researchgate.net This activation extends to its downstream targets; for instance, the phosphorylation of acetyl-CoA carboxylase (ACC), an enzyme regulated by AMPK, was also observed to increase following treatment with Kudinoside D. researchgate.net The activation of the AMPK pathway is a key element in the compound's observed anti-adipogenic effects. researchgate.netnih.gov

A significant mechanism of action for Kudinoside D involves the repression of key adipogenic transcription factors. researchgate.netnih.gov Scientific reports show that Kudinoside D significantly suppresses the expression of peroxisome proliferator-activated receptor γ (PPARγ), CCAAT/enhancer-binding protein-α (C/EBPα), and sterol regulatory element-binding protein 1c (SREBP-1c). researchgate.netnih.gov These transcription factors are considered master regulators of adipogenesis. researchgate.net

The link between AMPK activation and transcription factor repression was demonstrated in studies where the inhibitory effects of Kudinoside D on PPARγ and C/EBPα expression were weakened when cells were co-treated with an AMPK inhibitor, Compound C. researchgate.net This finding suggests that Kudinoside D exerts its influence on these transcription factors through its modulation of the AMPK signaling pathway. researchgate.net

The available preclinical literature focusing on the anti-adipogenic properties of Kudinoside D does not provide detailed information regarding its direct impact on specific receptor-ligand interactions as a primary mechanism for modulating the AMPK or PPARγ pathways.

Cellular Processes and Molecular Targets Affected by Kudinoside D

Kudinoside D's influence on signaling pathways translates into measurable effects on cellular processes, particularly those involved in the formation of mature fat cells.

Kudinoside D demonstrates clear anti-adipogenic activity by suppressing the differentiation of preadipocytes into mature adipocytes. researchgate.netnih.gov In studies using 3T3-L1 adipocytes, Kudinoside D was shown to inhibit the adipogenesis process, which is fundamental to the expansion of adipose tissue. researchgate.netmdpi.com This inhibitory effect is attributed to its ability to modulate the expression of the critical transcription factors (PPARγ and C/EBPα) that orchestrate the differentiation program. researchgate.netnih.gov

A primary outcome of inhibiting preadipocyte differentiation is the reduction of lipid accumulation. researchgate.netnih.gov Research has shown that Kudinoside D dose-dependently reduces the accumulation of cytoplasmic lipid droplets in differentiating 3T3-L1 adipocytes. researchgate.netnih.gov This effect was quantified using Oil Red O staining, a method that visualizes intracellular lipids. researchgate.net The half-maximal inhibitory concentration (IC50) for this effect was determined to be 59.49 μM, providing a quantitative measure of its potency in inhibiting lipid storage in this cell model. researchgate.netnih.gov

Detailed Research Findings

The following table summarizes the key molecular effects of Kudinoside D as observed in preclinical studies.

| Molecular Target/Process | Observed Effect of Kudinoside D | Cell Model | Citations |

| AMPK Phosphorylation | Increased | 3T3-L1 Adipocytes | researchgate.net |

| ACC Phosphorylation | Increased | 3T3-L1 Adipocytes | researchgate.net |

| PPARγ Expression | Significantly Repressed | 3T3-L1 Adipocytes | researchgate.netnih.gov |

| C/EBPα Expression | Significantly Repressed | 3T3-L1 Adipocytes | researchgate.netnih.gov |

| SREBP-1c Expression | Significantly Repressed | 3T3-L1 Adipocytes | researchgate.netnih.gov |

| Lipid Accumulation | Dose-dependent reduction (IC50 = 59.49μM) | 3T3-L1 Adipocytes | researchgate.netnih.gov |

Anti-inflammatory Response Pathways

Kudinosides have demonstrated potential anti-inflammatory activities by modulating key components of the inflammatory response. ontosight.ai These activities include the regulation of signaling proteins and the molecules they produce.

Cytokines are signaling proteins that are crucial in mediating inflammation. clevelandclinic.orgthermofisher.com Pro-inflammatory cytokines, in particular, are responsible for initiating and amplifying inflammatory reactions. thermofisher.comsinobiological.com Research indicates that extracts from Ilex kudingcha, the plant source of kudinosides, can decrease the gene expression levels of hepatic pro-inflammatory cytokines. researchgate.net Studies focusing on related compounds have shown that Kudinoside D can reduce the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in systemic inflammation. medchemexpress.euresearchgate.net By inhibiting the output of such cytokines, kudinosides may help to temper the inflammatory cascade.

The production of inflammatory mediators is controlled by complex intracellular signaling pathways. Kudinosides appear to interact with several of these critical pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of genes involved in inflammation and immunity. genome.jpgenome.jp Some compounds from Ilex species have been shown to inhibit inflammatory signaling pathways, including NF-κB. medchemexpress.eutargetmol.com

Additionally, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a pivotal role in cellular responses to external stimuli, including inflammation. mdpi.comnih.gov Studies on other triterpenoid (B12794562) saponins (B1172615) have revealed an ability to downregulate adipogenesis through the MAPK signaling pathway, suggesting a potential mechanism for kudinosides as well. mdpi.com Specifically, research on saikosaponins A and D showed they could downregulate the phosphorylation of ERK and JNK, components of the MAPK pathway, during adipocyte differentiation. mdpi.com

| Pathway/Molecule | Function | Observed Effect of Related Compounds | Reference |

|---|---|---|---|

| Pro-inflammatory Cytokines (e.g., TNF-α) | Mediators of inflammation | Production is reduced | researchgate.netmedchemexpress.eu |

| NF-κB Signaling Pathway | Controls transcription of inflammatory genes | Inhibited | medchemexpress.eutargetmol.com |

| MAPK Signaling Pathway | Regulates cellular stress and inflammatory responses | Downregulated | mdpi.com |

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous cellular damage processes. mdpi.comfrontiersin.org Kudinosides have shown potential antioxidant properties. ontosight.ai

Reactive oxygen species are highly reactive molecules and free radicals generated during normal metabolism. mdpi.comfrontiersin.org When produced in excess, they can damage cells. rsc.org Antioxidants can neutralize these harmful molecules. Kudinoside G has been reported to possess antioxidant activity that can help protect against oxidative stress and cell damage. ontosight.ai Other research has noted the ability of kudinosides to scavenge reactive oxygen species. scispace.com This direct scavenging action is a primary mechanism for mitigating the damaging effects of oxidative stress. rsc.org

In addition to directly neutralizing ROS, some compounds can boost the body's own antioxidant defense systems. ijbs.com This system includes a range of antioxidant enzymes that the body produces naturally. ijbs.comnih.gov The Nrf2 signaling pathway is a key regulator responsible for activating a broad panel of these protective antioxidant enzymes. mdpi.com Studies on Ilex kudingcha extracts, from which kudinosides are derived, suggest they may protect against oxidative stress via the Nrf2 signaling pathway. dntb.gov.ua By activating this pathway, kudinosides could potentially enhance the expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1), providing a more sustained defense against oxidative stress. mdpi.commdpi.com

| Mechanism | Description | Observed Effect |

|---|---|---|

| ROS Scavenging | Direct neutralization of reactive oxygen species (ROS). scispace.comrsc.org | Kudinoside G exhibits antioxidant activity, protecting against oxidative stress. ontosight.ai |

| Enhancement of Endogenous Defenses | Upregulation of the body's natural antioxidant enzymes via signaling pathways. ijbs.com | Ilex kudingcha extracts may activate the Nrf2 signaling pathway to combat oxidative stress. dntb.gov.ua |

Antimicrobial Mechanisms

While the broad antimicrobial potential of saponins from the Ilex genus is acknowledged in scientific literature, specific preclinical investigations into the antimicrobial mechanisms of Kudinoside I are notably scarce. researchgate.netmdpi.comresearchgate.net The existing body of research on related saponins and plant extracts from the Ilex family suggests potential avenues through which this compound might exert antimicrobial effects. mdpi.comresearchgate.net These potential mechanisms, largely extrapolated from studies on analogous compounds, include the inhibition of microbial proliferation and their virulence factors, alongside the disruption of microbial cell structure.

Inhibition of Microbial Growth and Virulence Factors

Direct evidence from preclinical studies detailing the inhibitory effects of this compound on the growth of specific microbial strains or the production of their virulence factors is not currently available in published research. However, the general class of triterpenoid saponins, to which this compound belongs, has been observed to interfere with microbial viability. researchgate.net For instance, extracts from Ilex species have demonstrated activity against various bacteria, including Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans. mdpi.comresearchgate.net It is hypothesized that saponins may contribute to this by creating an unfavorable environment for microbial growth. researchgate.net

Furthermore, some saponins have been shown to impact virulence factors, which are molecules that enable pathogens to colonize a host and cause disease. While no specific studies on this compound are available, research on other plant-derived compounds has shown mechanisms such as the quenching of quorum sensing signals and the inhibition of biofilm formation. These actions disrupt bacterial communication and their ability to form resilient communities, thereby reducing their pathogenic potential. The structural characteristics of this compound, with its complex glycosidic chains, suggest that it could potentially interact with microbial surface components, although this remains to be experimentally verified.

Disruption of Microbial Cellular Integrity

A primary mechanism by which many saponins are thought to exert their antimicrobial effects is through the disruption of microbial cellular integrity. researchgate.net This is often attributed to the amphipathic nature of saponins, which allows them to interact with the lipids in cell membranes, leading to pore formation and a loss of membrane integrity. researchgate.net This disruption can result in the leakage of essential intracellular components and ultimately, cell death.

While no studies have specifically visualized or quantified the effect of this compound on microbial cell membranes, its structural resemblance to other bioactive saponins suggests that this could be a plausible mechanism of action. vulcanchem.com The oleanane-type triterpene aglycone and the attached sugar moieties of this compound provide the necessary hydrophobic and hydrophilic domains for membrane interaction. vulcanchem.com However, without direct experimental evidence, the capacity of this compound to disrupt microbial cellular integrity remains a hypothesis.

Investigation of Other Reported Biological Activities and Underlying Molecular Events

Beyond the inferred antimicrobial properties, the pharmacological profile of this compound is still considered preliminary. vulcanchem.com Much of the current understanding is derived from comparative analyses with other structurally similar saponins isolated from Ilex species.

The antioxidant potential of this compound is one area of interest, although direct evidence remains sparse. vulcanchem.com Its structural analogue, Kudinoside A, has demonstrated notable free radical scavenging capabilities. vulcanchem.com Given that this compound possesses a similar oleanane (B1240867) backbone and hydroxyl-rich sugar chains, it is hypothesized to have comparable antioxidant potential, possibly mediated through electron transfer mechanisms. vulcanchem.com

Structure Activity Relationship Sar Studies of Kudinoside I and Analogues

Impact of Glycosidic Linkages on Biological Potency and Selectivity

The sugar chains attached to the aglycone, known as glycosidic linkages, play a pivotal role in the biological activity of saponins (B1172615) like Kudinoside I. numberanalytics.com The type, number, and linkage position of these sugar moieties can significantly influence the compound's solubility, bioavailability, and interaction with biological targets. numberanalytics.comontosight.ai

The hydrolysis of glycosidic bonds, often catalyzed by enzymes called glycoside hydrolases, is a crucial step in carbohydrate metabolism and can release the active aglycone. khanacademy.org The nature of the glycosidic linkage (α or β) determines the specificity of these enzymes. khanacademy.org Studies on various fungus polysaccharides have demonstrated that the type of glycosidic linkage directly influences their anti-inflammatory activity. nih.gov For instance, differences in glucose and mannose linkages were found to be significant. nih.gov

While specific SAR studies on the glycosidic linkages of this compound are not extensively detailed in the provided results, the general principles for saponins suggest that variations in its sugar chain would lead to analogues with altered biological profiles. Triterpenoid (B12794562) saponins are known to have diverse pharmacological effects, including anti-inflammatory, antifungal, and cytotoxic properties, which are influenced by their sugar moieties. mdpi.comresearchgate.net

Table 1: Potential Impact of Glycosidic Linkage Modifications on Biological Activity

| Modification | Potential Effect on Biological Activity | Rationale |

| Alteration of sugar type (e.g., glucose to rhamnose) | Changes in potency and selectivity | Different sugars can affect binding affinity to receptors and enzymes. mdpi.com |

| Change in linkage position on the aglycone | Modification of interaction with biological targets | The spatial arrangement of sugars is crucial for molecular recognition. numberanalytics.com |

| Variation in the number of sugar units | Altered solubility and bioavailability | The hydrophilic nature of sugars impacts pharmacokinetic properties. ontosight.ai |

| Change in anomeric configuration (α to β) | Affects enzymatic hydrolysis and stability | Specific enzymes target specific anomeric configurations. khanacademy.org |

Influence of Aglycone Modifications on Mechanistic Interactions

The aglycone, or non-sugar part of this compound, is the triterpenoid core that is fundamental to its biological action. Modifications to this structure can profoundly impact how the molecule interacts with cellular components and signaling pathways. Saponins, as a class, are known to interact with cell membranes and can have immunomodulatory effects. science.gov

For example, Kudinoside D, a closely related compound, has been shown to suppress adipogenesis by modulating the AMPK pathway in 3T3-L1 adipocytes. researchgate.net This anti-obesity effect is attributed to the downregulation of key adipogenic transcription factors like PPARγ and C/EBPα. researchgate.net Other triterpenoid saponins have also been reported to inhibit adipogenesis through similar mechanisms. mdpi.com

The aglycone of this compound, kudinolic acid, is a key determinant of its activity. researchgate.net Modifications to this triterpene structure could lead to analogues with enhanced or diminished effects on pathways like AMPK or other cellular targets.

Role of Specific Functional Groups in Receptor Binding and Enzyme Modulation

The binding energies of common functional groups have been calculated, showing that charged groups like carboxylates and phosphates, and polar groups like hydroxyls, contribute significantly to drug-receptor interactions. nih.gov For example, the phenolic hydroxyl group in morphine is crucial for its analgesic activity through interaction with opioid receptors. reachemchemicals.com

In the context of this compound and its analogues, the presence and position of hydroxyl (-OH), carboxyl (-COOH), and other functional groups on the aglycone and sugar moieties are expected to be key determinants of their biological activity. Molecular docking studies on components of Ilex kudingcha, the plant source of kudinosides, have shown good binding potential to targets like AKT1, RELA, and TNF, which are involved in inflammation and cell signaling. nih.gov

Table 2: Predicted Role of Functional Groups in this compound Analogues

| Functional Group | Location | Predicted Role in Biological Activity |

| Hydroxyl (-OH) | Aglycone/Sugar | Forms hydrogen bonds, increasing water solubility and receptor interaction. ashp.org |

| Carboxyl (-COOH) | Aglycone | Can form strong ionic bonds with receptors, enhancing binding affinity. nih.gov |

| Methyl (-CH3) | Aglycone | Contributes to lipophilicity and can influence metabolic stability. nih.gov |

| Acyl groups | Aglycone | Can alter the polarity and steric profile, affecting membrane permeability. science.gov |

Computational Chemistry Approaches in SAR Analysis

Computational chemistry has become an indispensable tool in modern drug discovery and SAR analysis. spirochem.com Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics simulations provide valuable insights into how a molecule's structure relates to its biological function. nih.govnih.gov

These computational methods allow for the prediction of binding affinities, the identification of key interaction points between a ligand and its target, and the rational design of new analogues with improved properties. nih.govnih.gov For example, 3D-QSAR studies on anthocyanin derivatives as CYP3A4 inhibitors have successfully created models to predict their activity. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the enzyme's active site. nih.gov

Web-based platforms like ChemSAR offer a streamlined workflow for building SAR models, making these computational tools more accessible to a broader range of scientists. scbdd.com For this compound, computational approaches could be used to model its interaction with targets like those identified for Kudinoside D (e.g., AMPK, PPARγ) and to predict the effects of structural modifications, thereby guiding the synthesis of novel, more effective analogues. researchgate.net The use of such in silico models can significantly accelerate the process of lead optimization and reduce the need for extensive experimental screening. nih.gov

Preclinical in Vitro and in Vivo Research Models for Kudinoside I Mechanistic Studies

In Vitro Cellular Models for Functional and Mechanistic Investigations

There is currently no available scientific literature detailing the use of in vitro cellular models to investigate the functional and mechanistic properties of Kudinoside I. Research on related compounds from the same plant source, Ilex kudingcha, has been conducted, but specific studies focused solely on this compound are absent.

No peer-reviewed studies were found that specifically investigate the effects of this compound on adipocyte differentiation using models such as the 3T3-L1 cell line. While research exists on other saponins (B1172615) from Ilex kudingcha, such as Kudinoside-D, which has been shown to suppress adipogenesis in 3T3-L1 adipocytes, similar data for this compound is not present in the current scientific literature. nih.govmdpi.com

A comprehensive literature search did not identify any studies that have utilized immune cell lines (e.g., RAW264.7 macrophages) to assess the anti-inflammatory potential of isolated this compound. Studies on crude extracts and other chemical components of Ilex kudingcha have demonstrated anti-inflammatory effects, but these findings have not been specifically attributed to this compound. nih.govnih.gov

There is no available research documenting the screening of this compound for antimicrobial activity using microbial culture systems. While some components of Ilex kudingcha have been reported to possess antimicrobial properties, these activities have not been specifically linked to this compound. researchgate.net

No published studies were found that employ reporter gene assays to elucidate the molecular pathways modulated by this compound. Although reporter assays have been used to study the effects of Ilex kudingcha extracts on nuclear receptor activity, the specific contribution of this compound to these effects has not been investigated. nih.govnih.gov

In Vivo Animal Models for Mechanistic Exploration

There is a lack of published research on the use of in vivo animal models to explore the physiological or mechanistic effects of this compound.

No studies have been published that examine the effects of this compound in rodent models of metabolic dysregulation, such as diet-induced obesity. While ethanol extracts of Kuding tea have been shown to have preventative and therapeutic roles in metabolic disorders in high-fat diet-fed mice, the specific role of the compound this compound in these outcomes remains uninvestigated. nih.govnih.govmdpi.com

Inflammatory Disease Models

There is no available research on the use of this compound in any in vitro or in vivo models of inflammatory diseases.

Infection Models for Antimicrobial Efficacy

No studies have been found that investigate the antimicrobial properties of this compound in preclinical infection models.

Pharmacodynamic Marker Assessment in Preclinical Models

There is no information on the assessment of pharmacodynamic markers for this compound in any preclinical models.

Analytical Methodologies for Kudinoside I in Research Contexts

Quantitative Analysis of Kudinoside I in Biological Matrices

The accurate quantification of this compound in biological samples is predominantly achieved through chromatographic techniques coupled with various detectors. These methods are essential for pharmacokinetic studies, enabling the determination of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the gold standards for the sensitive and selective quantification of this compound and related compounds in biological fluids. nih.govrsc.org These methods offer high sensitivity and specificity, allowing for the detection of analytes at very low concentrations. nih.gov

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the simultaneous determination of several kudinosides, including Kudinoside A, D, and F, in human plasma. nih.gov This method typically involves a simple protein precipitation step for sample preparation, followed by analysis on a C18 column. nih.gov Negative electrospray ionization (ESI) is often employed as the ionization source, and the analytes are detected using multiple reaction monitoring (MRM) mode, which enhances selectivity. nih.gov For instance, a method using an acetonitrile-water (35:65) mobile phase at a flow rate of 0.3 mL/min achieved a lower limit of quantification (LLOQ) of 2.5 ng/mL, with a linear range of 2.5-1000.0 ng/mL. nih.gov The short run time of approximately 7.0 minutes makes it suitable for high-throughput analysis. nih.gov

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers even faster analysis times and higher resolution. frontiersin.orgnih.govnih.gov These methods are validated for their linearity, precision, accuracy, recovery, and stability to ensure reliable and reproducible results. frontiersin.orgmdpi.com For example, a UPLC-MS/MS method for determining multiple components in rat plasma after oral administration of a plant extract demonstrated good precision (RSD% less than 11.3%) and accuracy. frontiersin.org

Table 1: Example of LC-MS/MS Parameters for Kudinoside Analysis in Human Plasma

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | HPLC or UPLC | nih.govfrontiersin.org |

| Column | C18 | nih.gov |

| Mobile Phase | Acetonitrile-water (35:65) | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Ionization Source | Negative Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govmdpi.com |

| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | nih.gov |

| Linear Range | 2.5-1000.0 ng/mL | nih.gov |

| Run Time | 7.0 min | nih.gov |

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or evaporative light scattering detection (ELSD) provides an alternative for the quantification of this compound, especially when mass spectrometry is not available. mdpi.comnih.gov ELSD is a universal detector suitable for compounds that lack a UV chromophore, like many triterpenoid (B12794562) saponins (B1172615). go-jsb.co.ukchromatographyonline.com

A reverse-phase ultra-performance liquid chromatography with evaporative light scattering detection (UPLC-ELSD) method has been validated for the simultaneous determination of five kudinosides in various Ilex species. nih.gov This method utilized a water-acetonitrile mobile phase and a C18 column, achieving separation within 13 minutes. nih.gov The method demonstrated good regression relationships (r² > 0.999) and recovery rates between 95-105%. nih.gov The limits of detection and quantification for the kudinosides ranged from 12.5 to 29.8 ng and 41.3 to 98.2 ng, respectively. nih.gov

HPLC with UV detection can also be employed, often in combination with ELSD to quantify a wider range of compounds. go-jsb.co.uknih.gov The detection wavelength is typically set around 210 nm for saponins. mdpi.com A quantitative analysis of multiple components with a single marker (QAMS) method using HPLC has been established for 18 active components in Ilex kudingcha, with detection at 210 nm, 260 nm, and 326 nm. mdpi.com

Table 2: Performance of a UPLC-ELSD Method for Kudinoside Analysis

| Parameter | Value | Reference |

|---|---|---|

| Separation Time | 13 min | nih.gov |

| Correlation Coefficient (r²) | > 0.999 | nih.gov |

| Recovery | 95-105% | nih.gov |

| Limit of Detection (LOD) | 12.5 - 29.8 ng | nih.gov |

| Limit of Quantification (LOQ) | 41.3 - 98.2 ng | nih.gov |

Metabolomic Profiling of this compound-Treated Biological Systems

Metabolomics is a powerful approach to investigate the global metabolic changes in a biological system in response to a stimulus, such as treatment with this compound. uio.noweizmann.ac.ilnih.govcreative-proteomics.com By analyzing the full spectrum of metabolites, researchers can identify biomarkers and elucidate the pathways affected by the compound. nih.govmdpi.com

LC-MS-based metabolomic analysis has been used to study the effects of compounds from Ilex kudingcha. For instance, a study on 3T3-L1 adipocytes treated with Kudinoside-D revealed significant repression of major adipogenic transcription factors. researchgate.net Such studies often involve untargeted analysis to capture a broad range of metabolic alterations, followed by targeted analysis to quantify specific metabolites of interest. creative-proteomics.comresearchgate.net The data processing involves sophisticated software and databases for feature extraction, metabolite identification, and pathway analysis. mdpi.com

Metabolomic studies can reveal how this compound influences various metabolic pathways, such as lipid metabolism, amino acid metabolism, and inflammatory processes. uio.noresearchgate.net For example, research has shown that triterpenoid saponins can modulate the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis. researchgate.net

Imaging Techniques for Cellular Localization and Target Engagement Studies

While specific imaging studies for this compound are not extensively documented in the provided search results, imaging techniques are generally employed to visualize the subcellular localization of a compound and to study its engagement with specific cellular targets. nih.gov

Techniques like fluorescence resonance energy transfer (FRET) can be used to monitor target engagement in real-time within living cells. nih.gov For compounds that can be labeled with a fluorescent tag, confocal microscopy can reveal their distribution within different cellular compartments.

In the context of studying the effects of compounds on cellular organelles, transmission electron microscopy (TEM) has been used. For example, studies on bitter taste receptor agonists, which can include saponins, have used TEM to observe changes in mitochondrial morphology and the formation of autophagosomes in airway smooth muscle cells. researchgate.net Such techniques could potentially be applied to investigate the cellular mechanisms of this compound.

Future Research Directions and Translational Perspectives for Kudinoside I

Elucidation of Novel Molecular Targets and Off-Target Effects

A primary focus of future research will be the comprehensive identification of the molecular targets of Kudinoside I. While studies on the closely related compound, Kudinoside-D, have pointed towards the modulation of the AMP-activated protein kinase (AMPK) signaling pathway in 3T3-L1 adipocytes, the full spectrum of molecular interactions for this compound remains to be elucidated researchgate.netnih.gov. Investigating its binding affinity to various receptors, enzymes, and transcription factors will provide a clearer picture of its mechanism of action. Network pharmacology approaches, which have been used to identify potential targets for components of Ilex kudingcha, could be instrumental in predicting and then validating novel targets for this compound researchgate.net.

Equally important is the investigation of potential off-target effects. Triterpenoid (B12794562) saponins (B1172615), as a class of compounds, are known for their ability to interact with and disrupt cell membranes, which can lead to effects such as hemolysis (the rupturing of red blood cells) mdpi.com. Understanding the concentration-dependent off-target activities of this compound is essential for establishing a therapeutic window and ensuring its safety profile. Future studies should aim to characterize these effects in various cell types and model systems.

| Research Focus | Key Methodologies | Potential Outcomes |

| Novel Molecular Targets | Affinity chromatography, molecular docking, proteomics | Identification of primary and secondary cellular targets, clarification of mechanisms of action. |

| Off-Target Effects | Hemolysis assays, cytotoxicity screening in diverse cell lines | Determination of safety profile and therapeutic index. |

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for this compound to act synergistically with other bioactive compounds presents an exciting area of research. Synergistic interactions can enhance therapeutic efficacy, reduce required dosages, and potentially overcome resistance mechanisms genesispub.orgmdpi.com. Investigations could focus on combining this compound with other natural products or with conventional pharmaceutical agents. For instance, the combination of natural compounds has been shown to modulate inflammatory responses and affect multiple signaling pathways simultaneously nih.gov.

Future research should explore the synergistic potential of this compound in various therapeutic areas, such as metabolic diseases and oncology. Studies could involve in vitro checkerboard assays to quantify the degree of synergy, followed by in vivo studies to validate these findings. The goal would be to identify combination therapies that offer superior outcomes compared to monotherapy.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Validation

To gain deeper insights into the biological activities of this compound, the development and utilization of advanced in vitro and in vivo models are imperative. While initial studies on related compounds like Kudinoside-D have utilized cell lines such as 3T3-L1 preadipocytes, future research could employ more complex and physiologically relevant models researchgate.netnih.gov. This includes the use of primary cell cultures, co-culture systems, and three-dimensional (3D) organoid and tissue cultures, which better mimic the in vivo environment nih.gov. For instance, in vitro production of saponins in plant cell and tissue cultures has been an area of interest for sustainable sourcing and production cabidigitallibrary.orgcabidigitallibrary.org.

In vivo, beyond traditional rodent models, the use of genetically engineered animal models and zebrafish models could provide valuable information on the efficacy and mechanism of action of this compound in the context of specific diseases nih.govlongdom.orglongdom.org. These advanced models will be crucial for validating the therapeutic potential of this compound and understanding its effects on a whole-organism level.

| Model Type | Examples | Application in this compound Research |

| In Vitro | 3D organoids, co-culture systems, primary cells | Mechanistic studies, high-throughput screening, toxicity assessment. |

| In Vivo | Genetically engineered mice, zebrafish larvae | Efficacy studies in disease models, pharmacokinetic and pharmacodynamic profiling. |

Application of Omics Technologies (Genomics, Proteomics) in this compound Research

The application of "omics" technologies, such as genomics and proteomics, will be instrumental in unraveling the complex biological effects of this compound. Genomics can help identify genetic factors that may influence an individual's response to this compound, paving the way for personalized medicine approaches nih.govnih.govnih.govicck.org.

Proteomics, the large-scale study of proteins, can provide a comprehensive overview of the changes in protein expression and post-translational modifications within cells or tissues upon treatment with this compound embopress.org. This can help to identify the signaling pathways and cellular processes that are modulated by the compound. For example, proteomic analysis has been used to understand the effects of other therapeutic agents on lipid metabolism in adipose tissue nih.gov. Such studies on this compound could reveal novel mechanisms and biomarkers of its activity. Integrating data from both genomics and proteomics will offer a systems-level understanding of this compound's biological impact.

Potential for this compound and its Analogues as Research Tools in Cellular Biology

Beyond its direct therapeutic potential, this compound and its synthetic analogues could serve as valuable research tools in cellular biology. The synthesis of structural analogues of natural compounds is a common strategy to probe biological pathways and develop more potent or selective molecules beilstein-journals.orgresearchgate.netnih.govnih.gov. By systematically modifying the structure of this compound, researchers can investigate structure-activity relationships and identify the key chemical moieties responsible for its biological effects.

These analogues could be used to selectively modulate specific cellular targets, helping to dissect complex signaling networks. For example, fluorescently tagged or biotinylated versions of this compound could be synthesized to visualize its subcellular localization and identify its binding partners. The development of such chemical probes would provide powerful tools for fundamental research in cellular metabolism and signaling.

Q & A

Q. What methodological approaches are recommended for isolating Kudinoside I from Ilex species?

this compound, a triterpenoid saponin, is typically isolated using chromatographic techniques. Atmospheric pressure column chromatography and semi-preparative high-performance liquid chromatography (HPLC) are standard for purification, as demonstrated in studies isolating structurally similar saponins like Kudinoside D . Solvent systems (e.g., ethanol-water gradients) and stationary phases (e.g., C18 columns) must be optimized based on this compound’s polarity and solubility. Pre-purification steps, such as defatting plant extracts with hexane, improve yield .

Q. How is the structure of this compound characterized, and what analytical techniques are critical?

Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, HMBC) and mass spectrometry (LC/MS). For example, Kudinoside C’s structure was confirmed via NMR data in C5D5N and MeOD solvents, identifying glycosylation at S3 and hydroxyl/glucose moieties . X-ray crystallography may further resolve stereochemistry, though this requires high-purity crystals, which are challenging for saponins due to their amphiphilic nature .

Q. What are the primary challenges in quantifying this compound in complex plant matrices?

Quantification requires validated HPLC or UPLC protocols with UV/Vis or evaporative light scattering detection (ELSD). Co-elution with structurally similar saponins (e.g., Kudinoside J or K) can skew results. Internal standards (e.g., ginsenosides) and mass spectrometry (LC-MS/MS) improve specificity . Calibration curves must account for this compound’s low solubility in aqueous buffers, necessitating organic solvent modifiers .

Advanced Research Questions

Q. How can contradictions in reported bioactivities of this compound be systematically addressed?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) often arise from variations in assay conditions (cell lines, concentrations) or purity levels. Researchers should:

- Standardize assays using validated cell models (e.g., 3T3-L1 for adipogenesis studies) .

- Perform dose-response curves (e.g., 1–100 µM) to identify therapeutic windows.

- Compare results with structurally analogous saponins (e.g., Kudinoside D’s AMPK modulation) to isolate structure-activity relationships .

Q. What strategies improve this compound’s bioavailability for pharmacological studies?

this compound’s poor water solubility limits in vivo applications. Nanoformulation methods, such as polyglutamic acid (γ-PGA) nanoparticles or dialysis-based encapsulation, enhance solubility and controlled release. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are critical for characterizing nanoparticle size and stability .

Q. What in silico approaches predict this compound’s interactions with biological targets?

Molecular docking and molecular dynamics simulations can model this compound’s binding to proteins like bovine serum albumin (BSA) or signaling targets (e.g., AMPK, PPARγ). Studies on Kudinoside L and N’s BSA interactions via fluorescence quenching provide a methodological template . Software tools (AutoDock Vina, GROMACS) should incorporate this compound’s glycosylation and hydroxyl group topology for accuracy .

Q. How do glycosylation patterns influence this compound’s biological activity compared to other kudinosides?

Glycosylation at S3 (as in this compound) versus S4 (Kudinoside J) alters hydrophilicity and receptor binding. Comparative studies using de-glycosylated analogs or enzymatic hydrolysis can isolate the role of sugar moieties. NMR-based structural analysis and in vitro bioassays (e.g., enzyme inhibition) are essential for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.